Dideaza-philanthotoxin-12

Nicotinic acetylcholine receptor TE671 cells non-competitive antagonism

Researchers studying nicotinic acetylcholine receptors (nAChRs) or voltage-gated Ca²⁺ channels often face confounding off-target effects when using classical philanthotoxins. Dideaza-philanthotoxin-12 (PhTX-12) solves this by eliminating the voltage-dependent block and glutamate receptor cross-reactivity inherent to PhTX-343 and the natural toxin PhTX-4.3.3. • 119-fold more potent than PhTX-343 at embryonic muscle-type α1β1γδ nAChRs (late current inhibition). • Voltage-independent block ensures consistent inhibition regardless of holding potential; fully reversible within 6 min of washout. • At 10 µM, reduces Ca²⁺ current to 40% of control in hippocampal neurons without affecting A-type or delayed rectifier K⁺ currents.

Molecular Formula C25H43N3O3
Molecular Weight 433.6 g/mol
CAS No. 133358-74-4
Cat. No. B145164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDideaza-philanthotoxin-12
CAS133358-74-4
Synonymsdideaza-philanthotoxin-12
dideaza-PhTX-12
Molecular FormulaC25H43N3O3
Molecular Weight433.6 g/mol
Structural Identifiers
SMILESCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCCN
InChIInChI=1S/C25H43N3O3/c1-2-13-24(30)28-23(20-21-14-16-22(29)17-15-21)25(31)27-19-12-10-8-6-4-3-5-7-9-11-18-26/h14-17,23,29H,2-13,18-20,26H2,1H3,(H,27,31)(H,28,30)/t23-/m0/s1
InChIKeyFQWLGYQDBDGALN-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PhTX-12: nAChR Antagonist Profile


Dideaza-philanthotoxin-12 (dideaza-PhTX-12, PhTX-12) is a synthetic polyamine amide analogue of the natural wasp venom toxin philanthotoxin-433 (PhTX-433), classified as a non-competitive nicotinic acetylcholine receptor (nAChR) antagonist [1]. The defining structural modification—replacement of both secondary amine functionalities in the polyamine chain with methylene groups (the 'dideaza' modification)—eliminates two positive charges at physiological pH, profoundly altering receptor selectivity, voltage dependence, and recovery kinetics compared to its parent compound PhTX-343 and the natural toxin PhTX-4.3.3 [2][3].

Compound Class Dideaza-modified nAChR antagonist
Subtype Context Reported selectivity shift toward muscle-type α1β1γδ nAChR
Block Profile Voltage-independent inhibition with fast washout recovery

PhTX-12 vs PhTX-343: Non-Interchangeability


Philanthotoxin analogues are not functionally interchangeable. The 'dideaza' structural modification in PhTX-12 eliminates the secondary amine charges present in PhTX-343 and PhTX-4.3.3, fundamentally altering three pharmacologically critical properties: (i) receptor subtype selectivity—PhTX-12 preferentially targets embryonic muscle-type (α1β1γδ) nAChRs whereas PhTX-343 favors α3β4 subtypes [1]; (ii) voltage dependence of channel block—PhTX-12 inhibition is largely voltage-independent, while PhTX-343 block is strongly voltage-dependent, indicative of distinct binding sites and blocking mechanisms [1]; and (iii) target class spectrum—PhTX-12 is a potent antagonist of voltage-gated Ca²⁺ channels but is nearly inactive at insect ionotropic glutamate receptors, whereas PhTX-343 and the natural toxin PhTX-4.3.3 potently block glutamate receptors [2][3]. These differences mean that substituting PhTX-343 or PhTX-4.3.3 for PhTX-12 in experiments designed to probe nAChR pharmacology or calcium channel function will yield quantitatively and mechanistically divergent results.

PhTX-12
PhTX-343
nAChR Subtype
Muscle-type α1β1γδ preferred
Neuronal α3β4 preferred
Voltage Dependence
Voltage-independent
Strongly voltage-dependent
Glutamate Receptor Activity
Nearly inactive at insect glutamate receptors
Active antagonist at insect and mammalian glutamate receptors
Substitution may lead to divergent target engagement, mechanism, and off-target profiles. Direct replacement without validation is not supported.

PhTX-12: Quantitative Differentiation Evidence


Enhanced nAChR Potency at Muscle-Type Receptors

PhTX-12 exhibits an approximately 50-fold greater potency than its parent compound PhTX-343 at human muscle-type nAChRs expressed in TE671 cells. The dideaza analogue PhTX-12 achieved an IC₅₀ of 0.3 µM (final current value), compared to PhTX-343's IC₅₀ of approximately 17 µM at −100 mV holding potential, representing the highest potency improvement achieved by polyamine moiety modification of PhTX-343 [1]. This potency gain is structurally driven by replacement of the two secondary amine groups with methylene groups, reducing the number of positive charges on the polyamine tail from three to one at physiological pH, which paradoxically enhances receptor antagonism [1].

Muscle nAChR IC₅₀
Head-to-head
0.3 µM vs ~17 µM
~50-fold lower
Supports muscle-type nAChR study fit
TE671 cells, −100 mV, co-applied with 10 µM ACh
Nicotinic acetylcholine receptor TE671 cells non-competitive antagonism philanthotoxin SAR

Selective Ca²⁺ Current Block with K⁺ Current Sparing

PhTX-12 is a potent antagonist of voltage-dependent Ca²⁺ currents in rat hippocampal CA1 neurons: at 10 µM it reduces the Ca²⁺ current to 40% of control, while two voltage-dependent potassium currents—the transient A-current and the sustained delayed rectifier—are 'hardly affected,' demonstrating functional selectivity for Ca²⁺ over K⁺ channels [1]. In contrast, PhTX-343 at 0.1 µM shows no effect on depolarisation-activated Ca²⁺ entry in similar neuronal preparations, its primary targets being ionotropic glutamate receptors and nAChRs [2]. This differential target spectrum is directly attributable to the dideaza modification: removal of internal basic sites in the polyamine chain shifts receptor selectivity away from glutamate-gated channels toward voltage-gated Ca²⁺ channels [1][3].

Ca²⁺ Channel Selectivity
Cross-study comparable
PhTX-12: Ca²⁺ to 40% control, K⁺ unaffected
PhTX-343: no Ca²⁺ channel block
Reported Ca²⁺ channel inhibition profile
Rat hippocampal CA1 neurons, 10 µM PhTX-12
Voltage-gated calcium channels hippocampal CA1 neurons potassium current sparing philanthotoxin selectivity

Voltage-Independent nAChR Block

PhTX-12 inhibition of peak current at heteromeric nAChRs is voltage-independent for all subtypes except homomeric α7, whereas PhTX-343 inhibition is strongly voltage-dependent across all heteromeric nAChR subtypes [1]. For example, PhTX-343 peak current IC₅₀ values for α4β2 and α3β2 at −60 mV decrease by 14-fold and 18-fold, respectively, when the holding potential is shifted to −100 mV, while PhTX-12 IC₅₀ values remain essentially unchanged across this voltage range for the same subtypes [1]. This difference in voltage sensitivity indicates that PhTX-12 binds primarily to a superficial, voltage-insensitive site on the nAChR (consistent with desensitisation enhancement), whereas PhTX-343 penetrates deeper into the channel pore as a classical open-channel blocker [1][2].

Voltage Dependence
Head-to-head
PhTX-12: IC₅₀ unchanged (−60 to −100 mV)
PhTX-343: IC₅₀ shifts 14–18×
Voltage-independent binding mechanism context
Xenopus oocytes, α4β2 and α3β2 nAChRs
Voltage dependence open-channel block nAChR mechanism polyamine toxin

Full Reversibility of nAChR Block

PhTX-12 inhibition of nAChRs is fully or almost completely reversible after a 6-minute washout period, with peak current recovery ranging from 75% (α4β4) to 100% (α3-containing subtypes) within the first ACh application after toxin removal [1]. In striking contrast, PhTX-343 inhibition of heteromeric neuronal nAChRs is largely irreversible under identical conditions: even after six ACh applications over 36 minutes, peak current recovery for α4β2, α4β4, and α3β2 is very limited or completely absent, with α3β4 showing the best recovery at only 82% of control [1]. Notably, PhTX-12 also exhibits 'very poor recovery' of glutamatergic synaptic transmission in hippocampal slices, where it is described as 'the most active antagonist showing a very poor recovery' among tested philanthotoxins [2]. This context-dependent reversibility profile—rapid recovery at nAChRs but slow recovery in hippocampal glutamatergic transmission—is a distinguishing feature of PhTX-12.

Washout Recovery
Head-to-head
75–100% recovery within 6 min
vs PhTX-343: largely irreversible
Supports repeated-measures experimental designs
Xenopus oocytes, −80 mV, 6-min washout
Recovery kinetics reversibility nAChR inhibition philanthotoxin washout

Inactivity at Insect Glutamate Receptors

PhTX-12 is 'nearly completely inactive' as a blocker of glutamatergic synaptic transmission at the locust neuromuscular junction, in contrast to PhTX-4.3.3 which acts as a reversible open-channel blocker and PhTX-343 which retains glutamate receptor antagonist activity [1]. Additionally, in Concanavalin A-pretreated locust muscle preparations where open-channel blockers characteristically decrease the decay time constant of glutamate potentials, PhTX-12 (along with dephenol-PTX-4.3.3) failed to produce this effect, indicating that it does not act as an open-channel blocker at insect ionotropic glutamate receptors (qGluR) [1]. Consistent with this, PhTX-12 showed much lower potency than PhTX-343 at locust muscle qGluR in independent assays [2]. This loss of glutamatergic activity is directly attributable to the dideaza modification: the secondary amine positive charges that are critical for glutamate receptor channel block are absent in PhTX-12 [1][2].

Insect GluR Activity
Head-to-head
PhTX-12: nearly completely inactive
PhTX-4.3.3/PhTX-343: active GluR antagonists
Cleaner nAChR probe for insect systems
Locust NMJ, Con A pretreatment
Glutamate receptor locust neuromuscular junction target selectivity insecticide specificity

Insect nAChR Potency and Subunit Selectivity

At locust (Schistocerca gregaria) neuronal nAChRs, PhTX-12 (IC₅₀ = 0.13 µM at −75 mV) is approximately 6-fold more potent than PhTX-343 (IC₅₀ = 0.80 µM at −75 mV) [1]. This insect nAChR potency enhancement complements the mammalian nAChR potency gain. Additionally, the subunit selectivity profiles are fundamentally different: PhTX-12 is most potent at embryonic muscle-type α1β1γδ and α3β4 nAChRs (IC₅₀ ≈ 100 nM at −80 mV), with α4β4, α4β2, α3β2, and α7 being 3-, 3-, 26-, and 49-fold less sensitive respectively [2]. In contrast, PhTX-343 is exquisitely selective for α3β4 (IC₅₀ = 12 nM at −80 mV), with α4β4, α4β2, α3β2, α7, and α1β1γδ being 5-, 26-, 114-, 422-, and 992-fold less sensitive [2]. PhTX-12 thus shows a broader, flatter selectivity profile across nAChR subtypes, while PhTX-343 shows extreme selectivity for α3β4 with poor activity at α1β1γδ.

Insect nAChR IC₅₀
Head-to-head
0.13 µM (6× more potent than PhTX-343)
α1β1γδ/α3β4 ≈100 nM; α7 49× less sensitive
Reported insect nAChR potency and subunit selectivity context
Locust MB neurons, −75 mV; Xenopus oocyte subunit panel
Insect nAChR locust mushroom body subunit selectivity insecticide lead

PhTX-12: Optimal Research and Industrial Applications


nAChR Subtype Dissection: Muscle vs Neuronal

PhTX-12 is the preferred philanthotoxin tool for selectively targeting embryonic muscle-type α1β1γδ nAChRs, where it is 119-fold more potent than PhTX-343 at late current inhibition [1]. Its weak voltage dependence ensures consistent inhibition regardless of holding potential, and its full reversibility within 6 minutes of washout enables within-cell dose-response designs [1]. Researchers investigating neuromuscular junction pharmacology or screening compounds against muscle-type nAChRs should select PhTX-12 over PhTX-343 to avoid the confounding influence of strongly voltage-dependent, poorly reversible block. For α3β4-preferring studies, PhTX-343 remains the superior choice due to its 33-fold greater potency at that subtype [1].

Selective Ca²⁺ Current Block in Hippocampal Neurons

PhTX-12 is uniquely suited among philanthotoxin analogues for experiments requiring selective inhibition of voltage-gated Ca²⁺ channels in mammalian central neurons. At 10 µM, it reduces Ca²⁺ current to 40% of control while leaving A-type and delayed rectifier K⁺ currents essentially unaffected [2]. This Ca²⁺ channel selectivity is not shared by PhTX-343, which lacks activity at voltage-gated Ca²⁺ channels at comparable concentrations [3]. Researchers studying Ca²⁺-dependent synaptic plasticity, excitotoxicity, or calcium signalling in hippocampal circuits can employ PhTX-12 as a pharmacological tool to dissect the contribution of voltage-gated Ca²⁺ influx, independent of K⁺ channel modulation.

Insect nAChR-Focused Insecticide Discovery

PhTX-12 is a superior starting scaffold for insecticide development targeting insect nAChRs because it combines ~6-fold enhanced insect nAChR potency (IC₅₀ = 0.13 µM at locust mushroom body neurons) with near-complete inactivity at insect ionotropic glutamate receptors [4][5]. This contrasts sharply with PhTX-4.3.3 and PhTX-343, both of which potently block insect glutamate receptors and therefore carry inherent cross-target liability. The clean nAChR selectivity profile of PhTX-12, validated across orthopteran neuromuscular and neuronal preparations, reduces the risk of off-target insecticidal effects and simplifies structure-activity relationship campaigns aiming to further optimise potency and species selectivity [4][5].

nAChR Block Mechanism: Superficial vs Deep Pore Binding

The contrasting voltage dependence of PhTX-12 (voltage-independent for heteromeric nAChR peak current) and PhTX-343 (strongly voltage-dependent, with 14–18-fold IC₅₀ shifts between −60 and −100 mV for β2-containing subtypes) makes this pair of compounds an ideal experimental system for probing the structural determinants of polyamine toxin binding within the nAChR ion channel [1]. PhTX-12's voltage independence is consistent with a superficial binding site and a mechanism dominated by desensitisation enhancement, while PhTX-343's voltage dependence indicates deeper pore penetration and classical open-channel block [1][6]. Using both compounds in parallel enables researchers to assign functional effects to distinct channel domains.

Application
Selection Property
Validation Focus
Muscle-type nAChR pharmacology
Reported α1β1γδ selectivity and reversibility
Subunit-specific inhibition and within-cell dose-response
Neuronal Ca²⁺ channel studies
Reported Ca²⁺ current inhibition with K⁺ sparing
Ca²⁺-dependent plasticity and excitotoxicity endpoints
Insect nAChR screening
Reported insect nAChR potency and glutamate receptor inactivity
Species selectivity and off-target profiling
nAChR block mechanism research
Voltage-independent block and superficial binding
Channel domain assignment and desensitisation enhancement
Quote Request

Request a Quote for Dideaza-philanthotoxin-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.